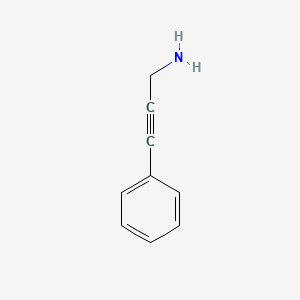

3-Phenyl-2-propyn-1-amine

説明

Nomenclature and Classification within Propargylamines

3-Phenyl-2-propyn-1-amine belongs to the propargylamine class of organic compounds, which are characterized by the presence of a terminal alkyne group attached to an amine functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as this compound, reflecting the positioning of the phenyl substituent at the third carbon of the propyne chain. Alternative naming systems recognize this molecule under several synonyms, including 3-phenylpropargylamine, 3-phenyl-prop-2-ynylamine, and 2-propyn-1-amine, 3-phenyl-, each emphasizing different structural features of the molecule.

The classification of this compound within the broader propargylamine family is based on structural characteristics that define this important class of nitrogen-containing acetylenes. Propargylamines are distinguished from other amine derivatives by their characteristic carbon-carbon triple bond positioned adjacent to the amine functionality, creating unique reactivity patterns that have made them valuable synthetic intermediates. The phenyl substitution in this compound introduces additional conjugation possibilities and steric considerations that influence both its physical properties and chemical behavior compared to simpler propargylamine structures.

Chemical databases consistently classify this compound using the molecular formula C₉H₉N, with a molecular weight of 131.17 daltons. The Chemical Abstracts Service registry number 78168-74-8 provides unambiguous identification for this specific propargylamine derivative. The structural classification within organic chemistry places this molecule among acetylenic amines, specifically those bearing aromatic substitution patterns that enhance their utility in synthetic applications.

Historical Context and Discovery

The development of propargylamine chemistry, including derivatives such as this compound, emerged from early investigations into acetylenic compounds during the mid-twentieth century. Traditional synthetic approaches to propargylamines historically relied on strong base methodologies, including alkyllithium reagents and isolated imine intermediates, which presented significant challenges in terms of reaction control and substrate compatibility. These early methodologies required strict reaction conditions and precise stoichiometric control, often limiting the practical accessibility of propargylamine derivatives for broader synthetic applications.

The evolution toward more practical synthetic methodologies culminated in the development of three-component coupling reactions, commonly referred to as A3-coupling, which revolutionized propargylamine synthesis. This synthetic breakthrough represented a significant advancement from traditional approaches, enabling the direct combination of amines, aldehydes, and terminal alkynes in a single reaction vessel. The A3-coupling methodology effectively combines elements of Sonogashira and Mannich reaction chemistry, facilitating the formation of propargylamine products through in situ-generated imine intermediates.

Research developments in the early 2000s established efficient protocols for this compound synthesis using copper-catalyzed methodologies. These advances included the implementation of heterogeneous catalytic systems, such as Amberlyst A-21 supported copper iodide, which demonstrated high efficiency for multicomponent propargylamine synthesis under environmentally benign conditions. The development of solvent-free reaction protocols further enhanced the practical utility of these synthetic approaches, achieving excellent yields within abbreviated reaction timeframes while maintaining catalyst recoverability and reusability.

Significance in Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its exceptional versatility as a synthetic building block and its relevance to pharmaceutical chemistry applications. The compound's significance extends beyond its immediate synthetic utility, serving as a model system for understanding fundamental principles of acetylenic amine reactivity and providing insights into structure-activity relationships within the propargylamine family. Research investigations have consistently demonstrated the importance of propargylamine derivatives in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders.

The molecular framework of this compound incorporates multiple reactive functionalities that enable diverse chemical transformations, making it an invaluable intermediate in complex molecule synthesis. The terminal alkyne functionality provides opportunities for click chemistry applications, metal-catalyzed coupling reactions, and cycloaddition processes, while the primary amine group enables straightforward derivatization through standard nitrogen alkylation and acylation protocols. This combination of reactive sites has led to extensive utilization in the synthesis of polycyclic pyrroles, benzazepines, and various alkaloid natural products.

Contemporary research has highlighted the role of this compound in multicomponent reaction chemistry, where its incorporation into three-component coupling systems enables rapid access to complex propargylamine derivatives. These methodologies have proven particularly valuable in combinatorial chemistry approaches and diversity-oriented synthesis strategies. The compound's utility in pharmaceutical intermediate synthesis has been demonstrated through its incorporation into drug discovery programs targeting various therapeutic areas, including neurodegenerative diseases and metabolic disorders.

Structural Features and Molecular Characteristics

The molecular architecture of this compound encompasses several distinctive structural elements that collectively determine its chemical and physical properties. The compound features a linear carbon framework consisting of three carbon atoms, with the terminal carbon bearing the primary amine functionality and the internal carbon participating in a triple bond configuration. The phenyl group attachment at the terminal alkyne carbon introduces aromatic character and additional conjugation possibilities that influence both electronic properties and potential reactivity patterns.

Table 1: Fundamental Molecular Properties of this compound

The electronic structure of this compound reflects the hybridization states of its constituent carbon atoms, with the alkyne carbons exhibiting sp-hybridization that creates a linear geometry around the triple bond. This geometric constraint influences the overall molecular shape and affects potential intermolecular interactions. The primary amine nitrogen atom adopts sp³-hybridization, providing a tetrahedral geometry that enables hydrogen bonding capabilities and basic character under appropriate conditions.

Computational analyses have revealed important electronic characteristics of this propargylamine derivative, including electron density distributions and molecular orbital configurations that influence its chemical reactivity. The phenyl group contributes significant π-electron density to the overall molecular system, creating opportunities for aromatic interactions and potential π-π stacking arrangements in crystalline phases. The terminal alkyne functionality introduces additional π-electron character that can participate in conjugation with the aromatic system under appropriate conditions.

Table 2: Structural and Electronic Characteristics

| Feature | Description | Implication |

|---|---|---|

| Alkyne Functionality | Terminal C≡C bond | Enables click chemistry and coupling reactions |

| Primary Amine | -NH₂ group | Provides basic character and derivatization sites |

| Phenyl Substitution | Aromatic ring attachment | Introduces π-system and steric considerations |

| Molecular Geometry | Extended linear alkyne | Influences packing and intermolecular interactions |

特性

IUPAC Name |

3-phenylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHHYUARFKIUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999412 | |

| Record name | 3-Phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78168-74-8 | |

| Record name | 3-Phenylpropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2-propyn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase. By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

生化学分析

Biochemical Properties

3-Phenyl-2-propyn-1-amine plays a significant role in biochemical reactions, particularly as a dopamine β-hydroxylase inhibitor. This enzyme is responsible for the conversion of dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting this enzyme, this compound can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes. The compound interacts with dopamine β-hydroxylase by binding to its active site, preventing the enzyme from catalyzing the conversion of dopamine to norepinephrine.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. In neuronal cells, the inhibition of dopamine β-hydroxylase by this compound leads to increased levels of dopamine and decreased levels of norepinephrine. This alteration in neurotransmitter levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, increased dopamine levels can enhance dopaminergic signaling pathways, which are involved in mood regulation, motor control, and reward mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine β-hydroxylase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the conversion of dopamine to norepinephrine. This inhibition can lead to changes in gene expression, as the altered levels of neurotransmitters can affect the transcription of genes involved in neurotransmitter synthesis, release, and reuptake. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dopamine β-hydroxylase without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, such as neurotoxicity or disruptions in normal physiological functions. Threshold effects have been identified, where a certain dosage level is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce metabolites that can be excreted from the body. The specific enzymes and cofactors involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the oxidation and conjugation of the compound. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. For example, it may be transported by dopamine transporters, which are responsible for the uptake of dopamine and related compounds into neurons. The distribution of this compound can influence its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to synaptic vesicles in neurons, where it can interact with neurotransmitter synthesis and release machinery. This localization can enhance its efficacy in modulating neurotransmitter levels and associated cellular processes.

生物活性

3-Phenyl-2-propyn-1-amine, also known as phenylpropynamine, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a phenyl group attached to a propynyl amine structure, which contributes to its reactivity and interaction with biological targets. The alkyne functionality may enable specific chemical reactions and interactions that are significant in biological contexts.

The primary mechanism of action for this compound involves its role as an inhibitor of certain enzymes and receptors. Notably, it has been identified as an inhibitor of Dopamine β-hydroxylase , an enzyme involved in the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound can influence neurotransmitter levels, which may have implications for mood regulation and cognitive functions.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | 250 |

| 3b | Bacillus cereus | 350 |

| 3c | Escherichia coli | 500 |

| 3d | Pseudomonas aeruginosa | 1000 |

These findings suggest that certain modifications to the phenylpropynamine structure can enhance its antibacterial properties .

Neuropharmacological Effects

The neuropharmacological potential of this compound is notable. Similar compounds have demonstrated the ability to elevate levels of catecholamines such as dopamine and norepinephrine in the brain. This mechanism suggests a potential use in treating mood disorders or cognitive impairments.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study investigated the anticancer properties of a derivative compound, revealing significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in cancer cells through the modulation of apoptotic pathways.

- Synthesis and Biological Evaluation : Researchers synthesized several N,N-disubstituted β-amino acids based on the structure of this compound. These compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

類似化合物との比較

Reactivity in Annulation Reactions

3-Phenyl-2-propyn-1-amine exhibits distinct reactivity compared to simpler propargylamines. For example, in Au(I)-catalyzed annulations with aldehydes, This compound failed to produce pyrazine derivatives, unlike unsubstituted propargylamines (e.g., prop-2-yn-1-amine), which efficiently formed 2,5-dimethylpyrazines under identical conditions. This divergence is attributed to steric hindrance from the phenyl group, which impedes the cyclization step .

| Compound | Reaction Outcome (Pyrazine Yield) | Key Structural Feature |

|---|---|---|

| Prop-2-yn-1-amine | High yield (e.g., 70–85%) | No substituent |

| This compound | No product | Phenyl group (steric) |

| 2-Heptyn-1-amine | No product | Long alkyl chain |

Thiophene-Substituted Analogues

Replacing the phenyl group with a thiophene moiety significantly alters electronic properties and reactivity. For instance, 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride (CAS: 115955-65-2) contains a sulfur atom in the aromatic ring, enhancing π-electron density and metal coordination capacity. This compound is used in ligand synthesis for catalytic systems . In contrast, the phenyl group in this compound provides greater hydrophobicity, favoring lipid membrane penetration in drug design .

Piperidinylmethyl and Fluorophenyl Derivatives

- 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine (CAS: 1249071-65-5): The piperidinylmethyl group introduces a basic nitrogen, improving solubility in polar solvents. This modification is leveraged in neurotransmitter analogs targeting amine receptors .

- 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine : Fluorine substitution enhances metabolic stability and binding affinity to enzymes like kinases, making it valuable in oncology research .

| Compound | Key Feature | Application |

|---|---|---|

| This compound | Phenyl (hydrophobic) | Organic building block |

| 3-(3-Fluorophenyl)-propan-1-amine | Fluorine (electron-withdrawing) | Kinase inhibitor development |

| Piperidinylmethyl-thiophene derivative | Basic nitrogen (solubility) | Neurotransmitter analogs |

Secondary Amine Derivatives

N-(sec-butyl)-3-phenyl-2-propyn-1-amine hydrochloride (Ref: 10-F361782) introduces a branched alkyl chain, increasing steric bulk and reducing nucleophilicity. This property is exploited in designing prodrugs with delayed release profiles .

準備方法

Reaction Conditions and Mechanism

-

Stage 1: Acidic Deprotection

The tert-butyl carbamate intermediate is treated with hydrogen chloride (HCl) in a tetrahydrofuran (THF)/1,4-dioxane solvent system at 20°C. The HCl protonates the carbamate nitrogen, facilitating cleavage of the tert-butoxycarbonyl (Boc) group. -

Stage 2: Neutralization

The reaction mixture is quenched with water and sodium hydroxide (NaOH), yielding the free amine.

This method avoids harsh conditions, preserving the integrity of the alkyne and phenyl groups. The use of THF/dioxane ensures solubility of both the intermediate and product, while NaOH neutralizes excess HCl, simplifying purification.

Optimization Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 20°C | Maximizes rate |

| HCl Concentration | 1–2 M in THF/dioxane | Prevents over-acidification |

| Reaction Time | 2–4 hours | Ensures complete deprotection |

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and scalability. A 2025 analysis highlights two approaches:

Batch Reactor Synthesis

-

Process : Multi-step deprotection in THF/dioxane with automated pH adjustment.

-

Yield : 90–92% at pilot scale.

Continuous Flow Systems

-

Benefits : Enhanced heat/mass transfer improves consistency.

-

Challenges : Catalyst clogging in carbamate-based routes.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Boc Deprotection | 96 | 20 | None | High |

| Carbamate Route | 70–80 | 30 | NaOCN | Moderate |

| Hydroamination | 65–75 | 30 | Rh₂(esp)₂ | Low |

The Boc deprotection method outperforms others in yield and simplicity, making it the preferred laboratory-scale approach. Industrial applications may favor continuous flow adaptations of this route.

Q & A

Q. How can researchers optimize the synthesis of 3-Phenyl-2-propyn-1-amine to achieve high yield and purity?

Methodological Answer:

- Key Reaction Pathways : Utilize Sonogashira coupling between phenylacetylene and a propargylamine precursor under palladium catalysis. Optimize solvent systems (e.g., THF or DMF) and temperature (60–80°C) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product .

- Safety Precautions : Use inert atmosphere (N₂/Ar) to prevent oxidation, and wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK293) at varying concentrations (1–100 µM) to assess acute cytotoxicity. Compare results with literature using standardized protocols .

- Ecological Impact : Perform Daphnia magna acute toxicity tests (OECD 202) if no data exist, as current SDS reports lack ecological toxicity information .

- Data Validation : Cross-reference findings with structurally similar amines (e.g., phenylpropargyl derivatives) to identify trends .

Q. What strategies are effective for studying the reactivity of this compound in click chemistry applications?

Methodological Answer:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with azides (e.g., benzyl azide) in the presence of Cu(I) catalysts. Monitor reaction progress via TLC (Rf shift) and isolate triazole products via flash chromatography .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for alkyne-azide interactions. Software like Gaussian 16 with B3LYP/6-31G* basis sets can predict regioselectivity .

Q. How can researchers design experiments to evaluate the biological activity of this compound in neurological targets?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A). IC₅₀ values can indicate potency .

- In Vivo Studies : Administer doses (1–10 mg/kg) in rodent models to assess blood-brain barrier penetration. Collect CSF samples post-administration for LC-MS quantification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in the stability data of this compound under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Compare half-life (t₁/₂) across conditions .

- Mechanistic Insight : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the alkyne group) and propose degradation pathways .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in catalytic studies?

Methodological Answer:

- Ventilation : Use fume hoods for all reactions to prevent inhalation of vapors.

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

- First Aid : Immediate eye irrigation (15 mins) with saline solution and medical consultation for skin contact .

Tables for Key Data

Q. Table 1: Comparative Toxicity Assessment of Structurally Similar Amines

| Compound | Test Model | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| This compound | Daphnia magna | Data pending | — |

| (2-Phenylpropyl)amine | Rat oral | 320 |

Q. Table 2: Optimal Reaction Conditions for Sonogashira Coupling

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 78 | 95 |

| CuI/PPh₃ | DMF | 65 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。